(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
Description
(5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazole core with a ketone group at position 3 and a carboxylic acid substituent at position 3. The (5S) stereochemistry indicates the chiral center at carbon 4. Its molecular formula is C7H9N3O3, with a molecular weight of 183.17 g/mol . The methyl ester derivative (CAS 874960-30-2) is commercially available, with safety guidelines emphasizing precautions against heat and ignition sources (P210) and proper handling protocols (P201, P202) .
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(5S)-3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)/t3-/m0/s1 |
InChI Key |
XYXYALXHEHBWMU-VKHMYHEASA-N |
Isomeric SMILES |
C1CC2=NNC(=O)N2[C@@H]1C(=O)O |
Canonical SMILES |
C1CC2=NNC(=O)N2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid, exhibit significant antibacterial and antifungal properties. Studies have shown that compounds within this class can act against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. For example:
- Antibacterial Efficacy : Compounds derived from triazole frameworks have been reported to possess minimum inhibitory concentrations (MIC) comparable to or lower than traditional antibiotics like ciprofloxacin and vancomycin .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Triazoles are known to modulate neurotransmitter systems and have been linked to protective effects against neurodegenerative diseases. Specific studies have highlighted the role of triazole derivatives in reducing oxidative stress and inflammation in neuronal cells .
Antiviral Properties
Emerging research suggests that triazole derivatives may also exhibit antiviral activity. Their ability to inhibit viral replication could make them valuable in treating viral infections .
Agrochemicals
The unique structure of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid makes it suitable for development as an agrochemical agent. Its potential use as a fungicide or herbicide is under investigation due to its biological activity against plant pathogens .
Material Science
Triazole compounds are increasingly utilized in material science for their properties in polymer chemistry and as corrosion inhibitors. The ability to form stable complexes with metals makes these compounds valuable in developing advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used, such as in biological or medicinal applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-rich heterocycles with diverse pharmacological and synthetic applications. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s ketone group at position 3 distinguishes it from the dihydro derivative (CAS 884504-87-4), which lacks this functional group . The thiazole-containing derivative (CAS 1008946-76-6) introduces sulfur into the heterocyclic system, increasing molecular weight and likely altering lipophilicity and reactivity .
Synthetic Routes: The methyl ester of the target compound is synthesized via esterification of the parent carboxylic acid . The dihydro variant (CAS 884504-87-4) is prepared via oxidation and dehydration of 2-aminoroline, a simpler precursor . Thiazole-containing derivatives often require multistep reactions involving spirocyclic intermediates, as seen in Scheme 90 () .
Safety and Handling: The target compound’s methyl ester is flagged for flammability (P210), whereas the dihydro analog (CAS 884504-87-4) is noted for low toxicity but still requires standard lab precautions .
Applications :
- Triazole-carboxylic acids are prevalent in medicinal chemistry as enzyme inhibitors or intermediates for bioactive molecules. The dihydro variant (CAS 884504-87-4) may serve as a precursor for antiviral agents .
- Thiazole-fused systems (e.g., CAS 1008946-76-6) are explored in agrochemicals and antibiotics due to their heteroatom diversity .
Research Findings and Data
- Spectroscopic Data : The target compound’s methyl ester was characterized by NMR and UV spectroscopy, consistent with methodologies used for Zygocaperoside and Isorhamnetin-3-O glycoside () .
- Patent Relevance : Derivatives of similar triazoles are cited in European patents as intermediates for spirocyclic pharmaceuticals (), highlighting their industrial utility .
Biological Activity
(5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS: 874960-31-3) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₇N₃O₃
- Molecular Weight : 169.14 g/mol
- IUPAC Name : (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- CAS Number : 874960-31-3
- Purity : ≥95% .
The biological activity of (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor, potentially modulating the activity of enzymes involved in various biological processes . The compound's structure allows it to fit into enzyme active sites effectively, thus inhibiting their function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid. For instance:
- A derivative was tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain synthesized compounds exhibited significant cytotoxic effects compared to standard treatments like Doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | MCF-7 | 20 | |
| Doxorubicin | MCF-7 | 0.0076 |
Angiotensin Converting Enzyme (ACE) Inhibition
Another area of research involves the potential of (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid as an ACE inhibitor. Analogues have shown varying degrees of inhibition:
Table 2: ACE Inhibition Potency
Synthesis and Preparation
The synthesis of (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves cyclization reactions utilizing hydrazine and other precursors under controlled conditions. This process ensures high purity and yield suitable for biological testing .
Synthetic Route Overview
- Starting Materials : Hydrazine and appropriate carbonyl compounds.
- Reaction Conditions : Controlled temperature and pH.
- Purification : Crystallization or chromatography techniques to achieve desired purity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several derivatives of the compound against various cancer cell lines. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells significantly.
Case Study 2: Cardiovascular Implications
Research on ACE inhibitors derived from similar structures has shown promise in managing hypertension and related cardiovascular conditions. The implications for (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid suggest potential therapeutic applications in cardiovascular health.
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : Oxidation typically targets the carboxylic acid group or adjacent carbons.
Reagents :
-
Potassium permanganate (KMnO₄) in acidic or basic conditions.
Conditions : -
Controlled temperatures with solvents like water or acetone.
Products : -
Derivatives with oxidized functional groups (e.g., ketones, carboxylic acids).
Reduction Reactions
Mechanism : Reduction modifies functional groups such as ketones or amides.
Reagents :
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
Conditions : -
Mild to moderate temperatures in organic solvents (e.g., ethanol).
Products : -
Reduced derivatives (e.g., alcohols, amines).
Substitution Reactions
Mechanism : Nucleophilic or electrophilic substitution at reactive sites.
Reagents :
-
Nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides).
Conditions : -
Acidic/basic catalysts (e.g., Cs₂CO₃) in polar aprotic solvents (e.g., DMSO).
Products : -
Functionalized derivatives with altered reactivity or solubility.
Cycloaddition and Heterocyclization
Mechanism : Participation in condensation reactions with aldehydes or enolates.
Reagents :
-
Aromatic aldehydes or Meldrum’s acid (e.g., in DMF or ethanol) .
Conditions : -
Complex heterocycles (e.g., pyrido[4,3-d]tetrazolo[1,5-a]pyrimidines) .
Industrial Production
Scale :
-
Large-scale synthesis replicates lab methods but optimizes yield and purity.
Key Steps : -
Multi-step purification (e.g., chromatography).
Applications : -
Pharmaceutical intermediates and material science.
Research Implications
Drug Discovery :
-
Potential as a building block for antimicrobial or anticancer agents.
Material Science : -
Role in developing novel heterocyclic materials.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
